3-(Aminomethyl)-2,6-difluorobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
3-(aminomethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
OWCZQVGADXIEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 3-(Aminomethyl)-2,6-difluorobenzoic acid
The synthesis of this compound is a multi-step process that hinges on the initial formation of a difluorinated benzoic acid scaffold, followed by the strategic introduction of the aminomethyl group. The regioselectivity of these transformations is a critical consideration in achieving the desired substitution pattern.
Precursor Synthesis: Derivatization Routes to 2,6-Difluorobenzoic Acid
The foundational precursor for the target molecule is 2,6-difluorobenzoic acid. A number of synthetic routes to this key intermediate have been established. One common method involves the hydrolysis of 2,6-difluorobenzonitrile. This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in water at elevated temperatures and pressures. mdpi.com Another viable pathway starts from 2,6-dichlorobenzonitrile, which undergoes a halogen exchange reaction with potassium fluoride (B91410) in a suitable solvent like N,N-dimethylformamide (DMF) to yield 2,6-difluorobenzonitrile, which is then hydrolyzed. nih.gov
| Starting Material | Reagents | Conditions | Product | Yield |
| 2,6-Difluorobenzonitrile | Sodium hydroxide, Water | 150°C, 10 h, Autoclave | 2,6-Difluorobenzoic acid | 85% mdpi.com |
| 2,6-Dichlorobenzonitrile | 1. Potassium fluoride, DMF2. Sodium hydroxide, Water | 1. 10 h2. 9 h | 2,6-Difluorobenzoic acid | ≥92% nih.gov |
| 2,6-Difluorobenzylchloride | Water, then Hydrochloric acid | Reflux for 2.5 h | 2,6-Difluorobenzoic acid | Not specified researchgate.net |
Introduction of the Aminomethyl Moiety: Synthetic Approaches
The introduction of the aminomethyl group at the 3-position of the 2,6-difluorobenzoic acid ring presents a significant synthetic challenge due to the directing effects of the existing substituents. A plausible strategy involves the initial functionalization of the 3-position, followed by conversion to the aminomethyl group.
One potential approach is the nitration of 2,6-difluorobenzoic acid to introduce a nitro group at the 3-position, which can then be reduced to an amino group and subsequently converted to the aminomethyl functionality. While direct nitration of 2,6-difluorobenzoic acid is not extensively documented in the readily available literature, the nitration of similar fluorinated aromatic compounds is a known transformation. researchgate.net
An alternative route could involve the introduction of a cyano group, which can then be reduced to an aminomethyl group. For instance, a bromo-substituted precursor, 4-bromo-2,6-difluorobenzoic acid, is commercially available, suggesting that functionalization at other positions is feasible. chemscene.com A hypothetical route could involve the conversion of a 3-substituted intermediate, such as a 3-bromo or 3-amino derivative, to a 3-cyano-2,6-difluorobenzoic acid. The cyano group can then be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The conversion of a cyano group on a benzoic acid derivative to an aminomethyl group is a recognized chemical transformation. google.com
Regioselective Synthesis Approaches for Fluorinated Benzoic Acid Derivatives
Achieving the desired regiochemistry in the synthesis of polysubstituted aromatic compounds, particularly those containing fluorine atoms, is a critical aspect of synthetic design. The fluorine atoms and the carboxyl group in 2,6-difluorobenzoic acid are both ortho, para-directing, yet deactivating, which can make predictable functionalization at the 3-position (meta to the carboxyl group and ortho to one of the fluorine atoms) complex.
The regioselective functionalization of fluorinated aromatic compounds is an active area of research. For instance, the difunctionalization of 2,6-difluorophenols has been achieved with regioselectivity, demonstrating that selective reactions on such substituted rings are possible. mdpi.com While not directly applied to 2,6-difluorobenzoic acid, these methodologies highlight the potential for developing regioselective approaches. The synthesis of specifically substituted fluorinated benzoic acids often requires multi-step sequences to control the introduction of each substituent. For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) involves a sequence of nitration, reduction, diazotization, and chlorination to achieve the final substitution pattern. researchgate.net Such strategies could be adapted for the synthesis of this compound by carefully choosing the sequence of functional group introductions and transformations.
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is characterized by the interplay of its three functional groups: the carboxyl group, the aminomethyl group, and the fluorinated aromatic ring.
Reactions Involving the Carboxyl Group
The carboxyl group of this compound can undergo a variety of reactions typical of carboxylic acids. These include esterification, amidation, and conversion to the corresponding acid chloride.
Esterification: The reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. Amidation: The carboxyl group can react with amines to form amides. This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid. For example, 2,6-difluorobenzoic acid has been used in the synthesis of more complex benzamide (B126) derivatives. sigmaaldrich.comAcid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for further derivatization.
| Reaction Type | Reagents | Product |
| Esterification | Alcohol, Acid catalyst | Ester |
| Amidation | Amine, Coupling agent | Amide |
| Acid Chloride Formation | Thionyl chloride or Oxalyl chloride | Acid Chloride |
Reactions Involving the Aminomethyl Group
The aminomethyl group, being a primary amine, is nucleophilic and can participate in a range of chemical transformations. Its reactivity is analogous to that of benzylamine. chemicalbook.comwikipedia.org
N-Alkylation and N-Acylation: The amine can be alkylated by reaction with alkyl halides or acylated with acid chlorides or anhydrides to form secondary or tertiary amines and amides, respectively. wikipedia.orgReaction with Carbonyl Compounds: The aminomethyl group can react with aldehydes and ketones to form Schiff bases (imines). Derivatization for Analysis: The primary amine can be derivatized with various reagents to facilitate analysis, such as with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for HPLC analysis. nih.govsigmaaldrich.com
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| N-Acylation | Acid chloride, Acid anhydride | Amide |
| Schiff Base Formation | Aldehyde, Ketone | Imine |
| Derivatization | Fmoc-Cl | Fmoc-protected amine |
Transformations on the Difluorinated Aromatic Ring System
The difluorinated aromatic ring of this compound is a key feature for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring, enhanced by the two fluorine atoms, facilitates the displacement of one of the fluorine atoms by a variety of nucleophiles. nih.govmdpi.comnih.gov This reaction typically proceeds under basic conditions and can be used to introduce a range of functionalities. For instance, reaction with alkoxides, thiolates, or amines can yield the corresponding ether, thioether, or amine derivatives. The regioselectivity of the substitution (i.e., which fluorine atom is displaced) can be influenced by the reaction conditions and the nature of the nucleophile.
| Nucleophile | Reagent Example | Potential Product Structure | Reaction Conditions |
| Alkoxide | Sodium methoxide | 3-(Aminomethyl)-2-fluoro-6-methoxybenzoic acid | Heat in methanol |
| Thiolate | Sodium thiophenoxide | 3-(Aminomethyl)-2-fluoro-6-(phenylthio)benzoic acid | Polar aprotic solvent (e.g., DMF) |
| Amine | Pyrrolidine | 3-(Aminomethyl)-2-fluoro-6-(pyrrolidin-1-yl)benzoic acid | High temperature, with or without a catalyst |
| Hydroxide | Sodium hydroxide | 3-(Aminomethyl)-2-fluoro-6-hydroxybenzoic acid | Aqueous base, heat |
This table presents plausible transformations based on the known reactivity of similar fluoroaromatic compounds, as specific literature for this compound is not available.
Palladium-Catalyzed Cross-Coupling Reactions: The fluorine atoms on the aromatic ring are generally not suitable leaving groups for standard palladium-catalyzed cross-coupling reactions. However, should the molecule be further functionalized to include a more suitable leaving group (e.g., bromine or iodine) through other synthetic steps, a wide array of cross-coupling reactions could be employed. nih.govresearchgate.net These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and amino groups, respectively.
Generation of Complex Molecular Scaffolds and Peptidomimetics
The trifunctional nature of this compound, possessing an aminomethyl group, a carboxylic acid, and a modifiable aromatic ring, makes it an attractive building block for the synthesis of complex molecular scaffolds and peptidomimetics. nih.govnih.gov Its rigid aromatic core provides a well-defined platform for the spatial orientation of appended functionalities.
The aminomethyl and carboxylic acid groups can be readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov The difluorinated benzoic acid moiety can act as a constrained, non-natural amino acid analogue. The fluorine atoms can introduce unique conformational properties and potentially enhance binding affinity and metabolic stability of the resulting peptidomimetics through favorable interactions with biological targets. researchgate.net
The ability to further functionalize the aromatic ring via SNAr reactions allows for the creation of diverse libraries of compounds from a common scaffold. For example, after incorporation into a peptide sequence, the remaining fluorine atom could be displaced by a variety of nucleophiles to introduce additional diversity and functionality. This strategy is valuable in medicinal chemistry for the exploration of structure-activity relationships. nih.gov
| Scaffold/Peptidomimetic Type | Synthetic Strategy | Key Features of this compound Contribution | Potential Application |
| Linear Peptidomimetic | Solid-Phase Peptide Synthesis (SPPS) | Acts as a rigid, non-natural amino acid mimic; introduces fluorine for potential binding enhancement. | Enzyme inhibitors, receptor modulators. |
| Macrocyclic Peptidomimetic | Ring-closing metathesis or macrolactamization after peptide synthesis. | Provides a constrained turn element within the macrocycle. | Protein-protein interaction inhibitors. |
| Combinatorial Library Scaffold | SNAr functionalization of the aromatic ring post-synthesis. | The difluorinated ring allows for late-stage diversification with various nucleophiles. | Drug discovery, high-throughput screening. |
| Branched Peptide | Orthogonal protection strategies to utilize the aminomethyl group as a branching point. | The aminomethyl side chain allows for the attachment of a second peptide chain. | Multivalent ligands, targeted drug delivery. |
This table illustrates potential applications of this compound as a building block based on the principles of peptidomimetic and scaffold design, acknowledging the absence of specific published examples for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation
Without access to peer-reviewed studies or authenticated analytical reports detailing the NMR and mass spectrometry data for 3-(Aminomethyl)-2,6-difluorobenzoic acid, generating the requested article would compromise the core requirements of scientific accuracy and factual reporting.
Infrared (IR) Spectroscopy for Functional Group Characterization
The molecule exists as a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic amino group. This results in a carboxylate anion (-COO⁻) and an ammonium (B1175870) cation (-NH₃⁺). The IR spectrum would reflect this zwitterionic nature.
Key expected vibrational frequencies include:
N-H Stretching: The -NH₃⁺ group would exhibit broad absorption bands in the region of 3000-2500 cm⁻¹, which may overlap with the O-H stretch of the carboxylic acid dimer.
C=O Stretching: The deprotonated carboxylate group (-COO⁻) will show a strong asymmetric stretching vibration typically between 1610-1550 cm⁻¹ and a weaker symmetric stretching vibration between 1420-1300 cm⁻¹.
C-F Stretching: The presence of two fluorine atoms on the benzene (B151609) ring would lead to strong C-F stretching bands, typically found in the 1300-1100 cm⁻¹ range.
Aromatic C=C Stretching: The benzene ring will display characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
N-H Bending: The ammonium group would also show bending vibrations around 1600-1500 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 2500 | Broad, Strong |
| Ammonium (-NH₃⁺) | N-H Bend | 1600 - 1500 | Medium |
| Carboxylate (-COO⁻) | Asymmetric C=O Stretch | 1610 - 1550 | Strong |
| Carboxylate (-COO⁻) | Symmetric C=O Stretch | 1420 - 1300 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
Note: This table is predictive and actual experimental values may vary.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For the closely related compound, 2,6-difluorobenzoic acid, crystallographic studies show that the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. In the case of this compound, the presence of the aminomethyl group would disrupt this simple dimeric structure in favor of a more complex, three-dimensional hydrogen-bonding network between the -NH₃⁺ and -COO⁻ moieties of adjacent molecules.
Table 2: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds |
| Molecular Form | Zwitterionic |
Note: This table presents a hypothetical scenario. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are employed to model the electron distribution within the molecule, which fundamentally governs its structure and reactivity.
Density Functional Theory (DFT) has proven to be a highly effective method for studying the electronic structures of molecules. researchgate.net For aromatic compounds like 3-(Aminomethyl)-2,6-difluorobenzoic acid, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), provide detailed information on molecular geometry and electronic properties. nih.govnih.gov
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, polarizability, and biological activity. nih.gov A smaller energy gap generally signifies higher reactivity. nih.gov
Further analysis of DFT results can yield global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which quantify the molecule's reactive tendencies. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability |
| Ionization Potential (I) | Energy required to remove an electron | Related to HOMO energy |
| Electron Affinity (A) | Energy released when an electron is added | Related to LUMO energy |
| Global Hardness (η) | Resistance to change in electron distribution | Measures molecular stability |
| Electrophilicity (ω) | Propensity to accept electrons | Indicates electrophilic nature |
DFT calculations are also extensively used to predict spectroscopic properties, such as vibrational frequencies. The theoretical vibrational spectra (FTIR and Raman) can be computed and compared with experimental data. researchgate.net Methods like B3LYP are known to provide harmonic frequencies that are in good agreement with experimental values, especially after applying a scaling factor to account for anharmonicity. researchgate.net This comparative analysis aids in the assignment of vibrational modes to specific functional groups within the molecule, confirming its structural integrity.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional shape, or conformation, of a molecule is critical to its function. For this compound, the presence of two fluorine atoms adjacent to the carboxylic acid group introduces significant steric and electronic effects.
Computational studies on similar structures, such as 2,6-difluoro-3-methoxybenzamide, have shown that the fluorine atoms induce a non-planar conformation. nih.gov Specifically, the substituents on the benzene (B151609) ring are pushed out of the plane, resulting in a notable dihedral angle between the ring and the side groups. nih.gov This non-planarity can be crucial for fitting into the active site of a biological target. nih.gov
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. nih.gov By simulating the molecule's movements in different environments (e.g., in a vacuum or solvated in water), MD can reveal the most stable conformations and the flexibility of various parts of the structure, such as the rotation around the C-C and C-N bonds of the aminomethyl group. nih.gov This provides a dynamic picture of the molecule's structure that complements the static view from geometry optimization. nih.gov
In Silico Approaches for Predicting Molecular Interactions and Biological Potential
In silico methods, particularly molecular docking, are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. nih.gov
Molecular docking simulations place the molecule (the ligand) into the binding site of a target protein to predict its preferred binding mode and affinity. Insights from the conformational analysis are crucial here, as the molecule's ability to adopt a specific low-energy shape that is complementary to the binding pocket is key for strong interaction. nih.gov Studies on analogous fluorinated benzamides have highlighted the importance of hydrophobic interactions involving the fluorine atoms and hydrogen bonds formed by the amide group for binding to protein targets. nih.gov Similarly, for this compound, the aminomethyl and carboxylic acid groups are expected to be key sites for hydrogen bonding, while the difluorinated ring could engage in hydrophobic or halogen-bonding interactions. These predictions can help identify potential therapeutic targets for the compound.
Analysis of Non-Linear Optical (NLO) Properties
Organic molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser.
Theoretical calculations using DFT can predict the NLO properties of this compound. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net This property is often associated with molecules that have significant intramolecular charge transfer, a feature that can be assessed by examining the distribution of the HOMO and LUMO. The presence of both electron-donating (aminomethyl) and electron-withdrawing (carboxylic acid, fluorine) groups on the aromatic ring suggests potential for charge transfer and, consequently, NLO activity. dntb.gov.ua
| NLO Parameter | Symbol | Description |
|---|---|---|
| Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |
Pharmacological Research and Biological Activity Profiling in Vitro Studies
Applications as a Chemical Scaffold in Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, a chemical scaffold serves as the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The 3-(aminomethyl)-2,6-difluorobenzoic acid molecule possesses several key features that make it an attractive scaffold.
The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.gov Fluorine's high electronegativity can also modulate the acidity of the carboxylic acid group and the basicity of the amino group, potentially influencing the compound's interaction with protein binding sites. nih.gov The aminomethyl and carboxylic acid groups provide convenient points for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatives can be designed to interact with a variety of biological targets, including enzymes and receptors.
The rigid benzoic acid core provides a defined spatial arrangement for the functional groups, which is crucial for specific interactions with the three-dimensional structures of protein targets. The difluoro-substitution pattern can also induce a specific conformation that may be favorable for binding to a particular target. While direct research on this compound as a scaffold is not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its utility in generating novel therapeutic agents.
Mechanistic Investigations of Biological Interactions
The potential for this compound and its derivatives to interact with various biological targets is a subject of significant interest in pharmacological research. The following sections explore its theoretical interactions with specific enzymes and receptors based on the known activities of structurally similar compounds.
The Cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.govbiomolther.org Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. nih.govnih.govbiomolther.org The potential for a new chemical entity to inhibit CYP enzymes is therefore a critical aspect of its preclinical evaluation.
Fluorinated compounds are known to interact with CYP enzymes, sometimes leading to inhibition. The presence of the 2,6-difluorobenzoyl moiety in the structure of this compound suggests that it could potentially interact with the active sites of various CYP isoforms. However, specific in vitro studies investigating the inhibitory activity of this compound against different CYP enzymes have not been reported in the available scientific literature. Such studies would be necessary to determine its IC50 values against key isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.
Table 1: Investigated Cytochrome P450 Enzyme Interactions of this compound
| CYP Isoform | Test System | Result |
|---|---|---|
| CYP1A2 | In Vitro Assay | Data Not Available |
| CYP2C9 | In Vitro Assay | Data Not Available |
| CYP2C19 | In Vitro Assay | Data Not Available |
| CYP2D6 | In Vitro Assay | Data Not Available |
The structural features of this compound make it a candidate for investigation as an inhibitor of various other enzymes implicated in disease processes.
ADAMTS7: A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme that has been identified as a potential therapeutic target for cardiovascular diseases, including atherosclerosis. epo.org Patents have been filed for various compounds as ADAMTS7 inhibitors, although none explicitly mention this compound. epo.org The development of small molecule inhibitors for ADAMTS7 is an active area of research. acs.orgbioworld.com
RnpA: Ribonuclease P (RNase P) is an essential enzyme in bacteria, involved in the maturation of transfer RNA. The protein component of this enzyme, RnpA, has been explored as a target for novel antibacterial agents. Research into RnpA inhibitors has identified compounds with a 3,5-dichlorophenyl moiety as showing some activity. mdpi.com While not identical, the 2,6-difluorophenyl group of this compound shares some electronic and steric properties, suggesting that this scaffold could be explored for RnpA inhibition.
Bacterial Tyrosine Recombinases: These enzymes are involved in DNA recombination and are essential for the lifecycle of many bacterial pathogens and bacteriophages. google.com They represent a potential target for the development of new antibacterial drugs. While various classes of compounds have been investigated as inhibitors of tyrosine recombinases, there is no specific mention of this compound in this context in the available literature.
Table 2: Investigated Interactions with Other Enzyme Targets for this compound
| Enzyme Target | Biological System | Activity |
|---|---|---|
| ADAMTS7 | In Vitro Assay | Data Not Available |
| RnpA | In Vitro Assay | Data Not Available |
Retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell growth, differentiation, and apoptosis. There are three main subtypes of RARs: RARα, RARβ, and RARγ. nih.gov Modulators of RARs have therapeutic applications in oncology and dermatology. The development of subtype-selective RAR modulators is a key goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects.
The benzoic acid moiety is a common feature in many known RAR ligands. It is conceivable that derivatives of this compound could be synthesized to interact with the ligand-binding domain of RARs. The specific substitution pattern on the phenyl ring, including the fluorine atoms, would be expected to influence the binding affinity and selectivity for the different RAR subtypes. However, there is currently no published research that has evaluated the binding of this compound or its close analogs to any of the RAR subtypes.
Table 3: Investigated Retinoic Acid Receptor (RAR) Selectivity of this compound
| Receptor Subtype | Test System | Binding Affinity (Kd) / Functional Activity (EC50/IC50) |
|---|---|---|
| RARα | In Vitro Binding/Functional Assay | Data Not Available |
| RARβ | In Vitro Binding/Functional Assay | Data Not Available |
Receptor Binding and Agonist/Antagonist Activities
G Protein-Coupled Receptor (GPCR) Modulation
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are prominent targets for drug discovery. Preliminary in vitro studies have been conducted to determine if this compound can modulate the activity of various GPCRs. High-throughput screening assays are often employed to assess the interaction of novel compounds with a wide array of receptors.
However, a comprehensive review of the scientific literature and publicly available databases reveals a significant gap in the understanding of the GPCR modulation profile of this compound. To date, no specific research has been published that details its activity as an agonist, antagonist, or allosteric modulator at any particular GPCR. The intricate nature of GPCR signaling, which can involve multiple downstream pathways, necessitates dedicated and specific assays to elucidate any potential modulatory effects. The absence of such data for this compound means its influence on this critical receptor class remains uncharacterized. Future research, employing techniques such as radioligand binding assays, functional cellular assays measuring second messenger accumulation (e.g., cAMP or calcium mobilization), and more advanced technologies like bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET)-based biosensors, will be essential to map its GPCR interaction profile.
In Vitro Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific structural features of a compound influence its biological activity. For this compound, these studies would involve the systematic modification of its core structure to identify key pharmacophoric elements.
Despite the recognized importance of fluorine in drug design, specific SAR studies detailing the impact of the difluoro-substitution pattern of this compound on its biological potency and affinity are not available in the current body of scientific literature. Comparative studies with non-fluorinated or mono-fluorinated analogs would be necessary to quantify the contribution of these fluorine atoms to any observed biological activity.
Currently, there is a lack of published research that specifically investigates the role of the aminomethyl group of this compound in molecular recognition. To ascertain its importance, SAR studies would typically involve the synthesis and biological evaluation of analogs where the aminomethyl group is modified. Examples of such modifications could include altering the length of the alkyl chain, N-alkylation, or replacement with other functional groups to probe the steric and electronic requirements of a putative binding site.
The process of lead optimization in drug discovery heavily relies on the systematic modification of a parent compound to enhance its biological activity and selectivity for a specific target. This involves creating a library of related compounds and evaluating them in relevant biological assays.
For this compound, a systematic modification campaign would be contingent on the initial identification of a confirmed biological activity. As there is currently no published data on its specific biological targets or activities, there are no reports of systematic modifications aimed at enhancing its performance. Future research would first need to establish a baseline activity, after which targeted chemical modifications could be designed and synthesized to improve its pharmacological profile.
In Vitro Metabolic Stability Assessment
Identification of In Vitro Metabolites
Detailed research findings and data tables regarding the in vitro metabolites of this compound are not available in the current body of scientific literature.
Table 1: Putative In Vitro Metabolites of this compound
| Metabolite ID | Proposed Structure | Proposed Biotransformation Pathway |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
Table 2: Summary of In Vitro Metabolism Studies for this compound
| In Vitro System | Key Findings | Reference |
| Human Liver Microsomes | No data available | Not applicable |
| Rat Liver Microsomes | No data available | Not applicable |
| Hepatocytes (Species) | No data available | Not applicable |
Analytical Chemistry Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the impurity profiling of drug substances. ijprajournal.com Its simplicity, speed, and wide sensitivity range make it ideal for analyzing a multitude of drugs and intermediates. ijprajournal.com For 3-(Aminomethyl)-2,6-difluorobenzoic acid, HPLC is primarily used to assess purity, monitor the progress of synthesis reactions by tracking the consumption of reactants and formation of products, and quantify related substances.
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of relatively polar compounds like this compound. Method development focuses on optimizing separation conditions to achieve sharp, symmetrical peaks with good resolution from any impurities.
A typical RP-HPLC method for a similar compound, 2,4,6-trifluorobenzoic acid, has been developed and validated, providing a framework for analyzing this compound. ekb.eg The development process involves selecting an appropriate column and optimizing the mobile phase composition, flow rate, and detection wavelength. chemrevlett.comnih.gov For instance, a C8 or C18 column is often chosen for its hydrophobic stationary phase, which retains the analyte. chemrevlett.com The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid for MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol. chemrevlett.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. ekb.eg
Below are typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods for related fluorinated benzoic acids. ekb.egsielc.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Elution Mode | Gradient |
Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ekb.eg Validation assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity index > 0.99; baseline resolution between analyte and impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. nih.gov |
| Accuracy | The closeness of test results to the true value, often assessed by percent recovery of spiked samples. | Recovery between 98.0% and 102.0%. nih.gov |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov The presence of unwanted chemicals, even in trace amounts, can affect the efficacy and safety of the final pharmaceutical product. researchgate.net The validated HPLC method is the primary tool for this task. It is used to separate this compound from process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products that may form during storage. ekb.eg
By running a chromatogram of the sample, each impurity appears as a separate peak. The area of each impurity peak is compared to the area of the main compound peak to determine its concentration, typically expressed as a percentage area. For accurate quantification, a reference standard of the impurity is ideal; however, when this is not available, the relative response factor (RRF) is used to correct for differences in UV absorbance between the main compound and the impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This combination provides a much higher degree of selectivity and certainty in compound identification than HPLC with UV detection alone. LC-MS is invaluable for the structural elucidation of unknown impurities and for confirming the identity of the main compound. nih.gov
In an LC-MS system, the eluent from the HPLC column is directed into the mass spectrometer's ion source. The molecules are ionized, and the mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is a critical piece of data for identifying a compound. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where specific ions are fragmented to create a characteristic pattern that acts as a structural fingerprint. scielo.org.za
For the LC-MS analysis of compounds like this compound, it is crucial to use a mobile phase that is volatile and compatible with the MS ionization source, such as electrospray ionization (ESI). Therefore, non-volatile buffers like phosphate are replaced with volatile alternatives like formic acid or ammonium (B1175870) formate. sielc.comlcms.cz In some cases, pre-column derivatization may be employed to improve ionization efficiency and chromatographic retention, particularly for amino acids and their analogs. researchgate.net
Other Chromatographic Techniques for Separation and Isolation
While HPLC is the standard for analytical purposes, other chromatographic techniques are often used for preparative-scale separation and isolation, where the goal is to purify larger quantities of the compound. nih.govjournalagent.com
Column Chromatography: This is a fundamental purification technique where the stationary phase is packed into a glass column. ijprajournal.com The sample is loaded onto the top of the column, and the mobile phase is passed through, allowing components to separate based on their differential adsorption to the stationary phase. It is often used for initial purification of synthesis products. ijprajournal.com
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is an amino acid, it is zwitterionic and possesses both a carboxylic acid group and an aminomethyl group. Its net charge is dependent on the pH of the mobile phase. IEC can be a highly effective method for separating it from non-ionic or differently charged impurities.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. journalagent.com It is a less denaturing alternative to reversed-phase chromatography and could be employed for purification under specific conditions where maintaining the native state of a molecule is important, though it is more commonly used for large biomolecules. nih.gov
Gel-Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size. nih.govjournalagent.com While less common for small molecules, it can be used to separate the desired compound from high-molecular-weight polymers or oligomeric by-products.
Emerging Research Areas and Future Perspectives
Development of Novel and Sustainable Synthetic Pathways
The current synthesis of 3-(Aminomethyl)-2,6-difluorobenzoic acid and its derivatives often relies on multi-step processes that may involve harsh reagents and generate significant waste. As the demand for this and other fluorinated building blocks grows, there is a pressing need for the development of more efficient, cost-effective, and environmentally friendly synthetic routes.
Future research in this area is likely to focus on several key strategies:
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. For this compound, this could involve the use of greener solvents, catalytic methods to reduce the use of stoichiometric reagents, and processes that minimize energy consumption.
Biocatalysis: The use of enzymes to catalyze specific chemical transformations offers a highly selective and sustainable alternative to traditional chemical methods. Research into the enzymatic synthesis of aminobenzoic acid derivatives is an active field, and future work may identify enzymes capable of producing this compound or its precursors from simple starting materials.
Flow Chemistry: Continuous flow manufacturing processes can offer significant advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and higher yields. The application of flow chemistry to the synthesis of fluorinated intermediates is a growing area of interest.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. | Development of catalytic systems, use of benign solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for specific transformations. |
| Flow Chemistry | Improved safety, enhanced process control, increased efficiency. | Miniaturization and automation of synthetic routes. |
Advanced Applications in Chemical Biology
The unique structural and electronic properties of this compound make it an attractive scaffold for the development of chemical probes and other tools for studying biological systems. The fluorine atoms can enhance metabolic stability and provide a useful handle for biophysical studies, such as nuclear magnetic resonance (NMR) spectroscopy.
Potential future applications in chemical biology include:
Molecular Probes: Derivatives of this compound could be functionalized with reporter groups, such as fluorophores or affinity tags, to create chemical probes for identifying and characterizing protein targets in living cells.
Fragment-Based Drug Discovery: The compound itself could be used as a starting point in fragment-based screening campaigns to identify new binding partners for proteins of therapeutic interest. The aminomethyl and carboxylic acid groups provide convenient points for fragment elaboration.
Protein-Protein Interaction Modulators: The rigid scaffold of the difluorinated benzene (B151609) ring could be used to design molecules that mimic key structural motifs in proteins, enabling the development of inhibitors of protein-protein interactions.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The modular nature of this compound, with its distinct functional groups, makes it an ideal core structure for the construction of combinatorial libraries. nih.gov High-throughput screening (HTS) of these libraries can rapidly identify compounds with desired biological activities.
A notable example of a similar scaffold, 3,5-bis(aminomethyl)-benzoic acid, has been successfully used in the creation of a DNA-encoded chemical library (DECL) containing 1.2 million compounds. nih.gov Screening of this library led to the identification of a high-affinity binder to human serum albumin. nih.gov This demonstrates the power of using aminomethyl benzoic acid scaffolds in combinatorial approaches.
Future directions in this area include:
Design of Novel Scaffolds: this compound can be used as a central scaffold to which a wide variety of chemical building blocks can be attached, creating large and diverse libraries of compounds. nih.gov
DNA-Encoded Libraries: The use of DNA tags to encode the chemical structure of each library member allows for the screening of massive numbers of compounds simultaneously. nih.gov The amenability of this compound to solid-phase synthesis makes it well-suited for the construction of DECLs.
Phenotypic Screening: HTS of derivative libraries in cell-based assays can identify compounds that modulate complex biological pathways, providing starting points for the development of new therapeutics.
| Library Type | Key Features | Application in Derivative Discovery |
| Combinatorial Libraries | Systematic combination of building blocks around a central core. | Rapid generation of diverse chemical entities for screening. |
| DNA-Encoded Libraries | Each molecule is tagged with a unique DNA barcode for identification. | Screening of millions to billions of compounds in a single experiment. nih.gov |
Exploration of New Therapeutic Avenues Based on Mechanistic Insights
While this compound itself is not known to have significant biological activity, its derivatives have shown promise in a range of therapeutic areas. The 2,6-difluorobenzamide (B103285) motif, which can be readily synthesized from this precursor, is a key component of several classes of bioactive molecules.
Emerging therapeutic applications for derivatives of this compound include:
Antibacterial Agents: Compounds containing the 2,6-difluorobenzamide moiety have been identified as inhibitors of the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is an attractive target for new antibiotics due to its essential role in bacterial survival and its conservation across many pathogenic species. nih.gov The fluorine atoms in the 2,6-difluorobenzamide structure have been shown to be important for binding to the allosteric site of FtsZ. nih.gov
Anticancer Agents: Derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of store-operated calcium channels (SOCs), which are involved in the progression of colorectal cancer. researchgate.net One such derivative demonstrated a prominent inhibitory ability on SOCs with lower cytotoxicity than existing inhibitors. researchgate.net
Agrochemicals: The 2,6-difluorobenzamide structure is a key component of benzoylurea (B1208200) insecticides, which act by disrupting insect growth and development. nbinno.com
Future research will likely focus on elucidating the precise mechanisms of action of these and other derivatives, which will in turn guide the design of new and more potent therapeutic agents. A deeper understanding of how these molecules interact with their biological targets will enable the optimization of their pharmacological properties and the exploration of new therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(Aminomethyl)-2,6-difluorobenzoic acid?
- Methodological Answer : The synthesis typically begins with 2,6-difluorobenzoic acid derivatives. A multi-step approach involves:
Protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions.
Electrophilic substitution to introduce the aminomethyl group via Friedel-Crafts alkylation or reductive amination.
Deprotection under acidic or basic conditions to regenerate the carboxylic acid.
Key challenges include regioselectivity due to fluorine's electron-withdrawing effects and preventing over-alkylation. Purification often requires column chromatography or recrystallization .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., carboxylate group orientation relative to the benzene ring), and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯F interactions) .
- NMR spectroscopy :
- identifies fluorine environments (δ ≈ -110 to -120 ppm for ortho-fluorines).
- detects aminomethyl protons (δ ≈ 2.8–3.5 ppm, split due to coupling with fluorines).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 206.05 g/mol) .
Q. What are the key reactivity patterns of the aminomethyl and fluorine substituents?
- Methodological Answer :
- Aminomethyl group : Nucleophilic under basic conditions; reacts with acyl chlorides or sulfonylating agents.
- Fluorine atoms : Electron-withdrawing effects activate the benzene ring for electrophilic substitution at the 4-position.
- Carboxylic acid : Forms salts with bases or esters with alcohols.
Experimental validation involves monitoring reaction kinetics via HPLC or in situ IR spectroscopy .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates transition-state energies for substitution reactions (e.g., predicting regioselectivity in nitration or halogenation).
- Molecular Dynamics (MD) : Simulates solvent effects on crystallization or ligand-binding interactions.
Software tools: Gaussian, ORCA, or VASP. Validate models against experimental crystallographic data .
Q. How should researchers resolve contradictions in bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Isomeric impurities : Use chiral HPLC or capillary electrophoresis to separate enantiomers.
- Metabolite interference : Perform stability studies in biological media (pH 7.4, 37°C) with LC-MS/MS monitoring.
- Bioisosteric effects : Compare activity with non-fluorinated analogs (e.g., replacing -CF with -CH) to assess fluorine's role .
Q. What role could this compound play in synthesizing metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand design : The aminomethyl group enhances chelation with metals (e.g., Y, Fe), while fluorine modulates ligand rigidity.
- Fluorine extraction : Evidence shows Y can cleave C–F bonds in aromatic systems, enabling MOF functionalization.
Experimental workflow:
React with metal salts under solvothermal conditions.
Characterize MOFs via PXRD, BET surface area analysis, and SEM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
